(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate, also known as BODIPY 558/568 succinimidyl ester, is a borondipyrromethene fluorophore. This compound is widely used in scientific research due to its unique fluorescent properties, which include emission in the yellow part of the spectrum. The NHS ester group in the compound makes it highly reactive with primary amines, allowing it to be conjugated to proteins, antibodies, and other amine-containing molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate typically involves the reaction of borondipyrromethene with an NHS ester. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, usually with sodium bicarbonate as the base. The reaction is performed at room temperature and requires frequent sonication to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality anhydrous solvents and controlled reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate primarily undergoes substitution reactions due to the presence of the NHS ester group. This group reacts specifically and efficiently with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Sodium bicarbonate, DMF, DMSO
Conditions: Room temperature, pH 8.3-9.0, frequent sonication
Major Products
The major product of the reaction between this compound and primary amines is a conjugate where the fluorophore is covalently attached to the amine-containing molecule .
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate is extensively used in various fields of scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in labeling proteins, antibodies, and nucleic acids for imaging and detection purposes.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and localization of biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate involves the formation of a covalent bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the conjugation of the fluorophore to the target molecule, allowing it to be visualized using fluorescence microscopy. The C3 alkyl spacer between the fluorophore and the NHS ester group helps to reduce the interaction of the fluorophore with the biomolecule, enhancing the stability and fluorescence intensity of the conjugate .
Comparison with Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate is similar to other borondipyrromethene fluorophores such as TAMRA, BDP TMR, Cyanine3, and sulfo-Cyanine3. it is unique due to its specific emission spectrum and high reactivity with primary amines. This makes it particularly useful for applications requiring precise and stable labeling of biomolecules .
List of Similar Compounds
- TAMRA (Tetramethylrhodamine)
- BDP TMR (Borondipyrromethene Tetramethylrhodamine)
- Cyanine3
- Sulfo-Cyanine3
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BF2N3O4S/c22-21(23)24-13(6-10-20(29)30-26-18(27)8-9-19(26)28)3-4-14(24)12-15-5-7-16(25(15)21)17-2-1-11-31-17/h1-5,7,11-12H,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIQWSPHMYACPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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